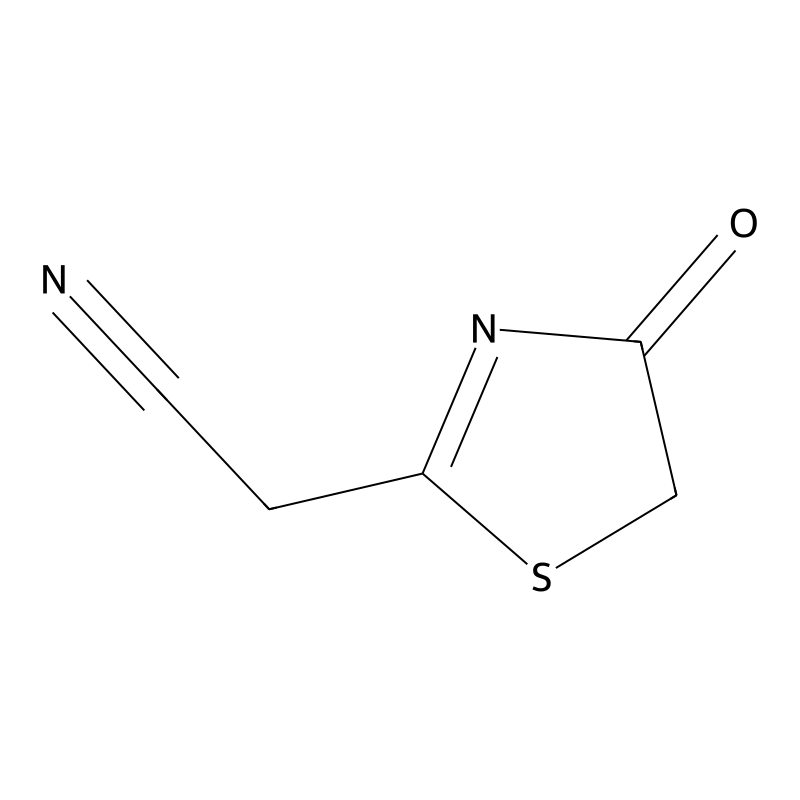1,3-Thiazolin-4-one-2-acetonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Organic Chemistry
Field: Organic Chemistry
Summary: The compound 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide, which is structurally similar to the compound , was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide .
Methods: The synthetic procedure involved the cyclization of a glycine-derived enamino amide .
Results: The experiment resulted in a high yield and operational simplicity .
Biological Evaluation of Thiazole Derivatives
Field: Medicinal Chemistry
Summary: Thiazoles, a group of azole heterocycles, have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
Methods: The synthesis of thiazole-based heterocyclic scaffolds involves various chemical reactions .
Results: Thiazoles have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis and Therapeutic Potential of Imidazole Containing Compounds
Summary: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Methods: The synthesis of imidazole and its derivatives involves various chemical reactions .
Results: The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biological Evaluation of Thiazole Derivatives
Summary: Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom. They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Results: Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
1,3-Thiazolin-4-one-2-acetonitrile features a five-membered ring containing both sulfur and nitrogen atoms. The compound is recognized for its potential as a precursor in various organic syntheses and its pharmacological significance. The thiazole ring structure contributes to its reactivity and interaction with biological systems.
- Electrophilic Substitution: Electrophilic aromatic substitution can occur at the C-5 position of the thiazole ring when activated by electron-donating groups .
- Nucleophilic Attack: The C-2 position is susceptible to nucleophilic attacks, facilitating the formation of various derivatives .
- Cyclization Reactions: The compound can undergo cyclization to form more complex structures, often utilizing catalysts such as palladium or copper .
1,3-Thiazolin-4-one-2-acetonitrile exhibits a range of biological activities:
- Antimicrobial Properties: It has demonstrated effectiveness against various bacterial strains, making it a candidate for antibiotic development .
- Antiprotozoal Activity: Research indicates potential efficacy against protozoan infections, highlighting its importance in medicinal chemistry .
- Anti-inflammatory Effects: Some derivatives of thiazoles have shown anti-inflammatory properties, suggesting broader therapeutic applications .
The synthesis of 1,3-thiazolin-4-one-2-acetonitrile can be achieved through various methods:
- Hantzsch Reaction: This method involves the reaction of thioamides with α-haloketones to form thiazole derivatives .
- Cyclization from Acetonitrile: Acetonitrile can act as a solvent and reactant in the synthesis of thiazole derivatives through nucleophilic substitution mechanisms .
- Copper-Catalyzed Reactions: Recent studies have explored copper-catalyzed cyclization reactions that yield thiazole derivatives from simpler precursors .
The compound finds applications in several fields:
- Pharmaceuticals: Due to its antimicrobial and anti-inflammatory properties, it is explored as a lead compound for drug development.
- Agricultural Chemicals: Its biological activity may also extend to agricultural applications as a pesticide or herbicide.
- Material Science: Thiazole derivatives are investigated for their potential use in organic electronics and materials science due to their electronic properties.
Interaction studies have focused on how 1,3-thiazolin-4-one-2-acetonitrile interacts with various biological targets:
- Protein Binding: Investigations into how this compound binds to proteins can provide insights into its mechanism of action and efficacy as a drug candidate.
- Enzyme Inhibition: Studies have shown that certain thiazole derivatives can inhibit specific enzymes involved in disease pathways, aiding in drug design efforts .
Several compounds share structural similarities with 1,3-thiazolin-4-one-2-acetonitrile. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Thiazole | Five-membered ring | Basic structure with diverse substituents |
| 2-Aminothiazole | Amino-substituted | Enhanced reactivity due to amino group |
| 4-Thiazolidinone | Saturated ring | Contains an additional nitrogen atom |
| 2-Acetylthiazole | Acetyl-substituted | Acetyl group enhances lipophilicity |
1,3-Thiazolin-4-one-2-acetonitrile is unique due to its specific acetonitrile substitution and the positioning of functional groups that influence its reactivity and biological activity.
XLogP3
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal]
Pictograms

Acute Toxic








